molecular formula C13H14N4 B1482180 1-ethyl-6-methyl-7-(pyridin-2-yl)-1H-imidazo[1,2-b]pyrazole CAS No. 2098141-58-1

1-ethyl-6-methyl-7-(pyridin-2-yl)-1H-imidazo[1,2-b]pyrazole

Cat. No.: B1482180
CAS No.: 2098141-58-1
M. Wt: 226.28 g/mol
InChI Key: LVZGITHIRWDJPC-UHFFFAOYSA-N
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Description

1-Ethyl-6-methyl-7-(pyridin-2-yl)-1H-imidazo[1,2-b]pyrazole is a complex organic compound belonging to the class of imidazo[1,2-b]pyrazoles This compound features a fused imidazo[1,2-b]pyrazole core with an ethyl group at the 1-position, a methyl group at the 6-position, and a pyridin-2-yl group at the 7-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-ethyl-6-methyl-7-(pyridin-2-yl)-1H-imidazo[1,2-b]pyrazole typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under specific conditions. For instance, the reaction may start with the condensation of a suitable pyrazole derivative with a pyridine derivative, followed by subsequent functional group modifications to introduce the ethyl and methyl groups.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-ethyl-6-methyl-7-(pyridin-2-yl)-1H-imidazo[1,2-b]pyrazole can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure.

  • Substitution: Substitution reactions can introduce new substituents at specific positions on the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.

Major Products Formed:

Scientific Research Applications

1-ethyl-6-methyl-7-(pyridin-2-yl)-1H-imidazo[1,2-b]pyrazole has shown promise in several scientific research applications:

  • Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

  • Biology: It may serve as a ligand for biological receptors or as a probe in biochemical studies.

  • Medicine: Potential therapeutic applications include its use as a lead compound in drug discovery for treating various diseases.

  • Industry: The compound's unique properties may be exploited in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which 1-ethyl-6-methyl-7-(pyridin-2-yl)-1H-imidazo[1,2-b]pyrazole exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to certain receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the context in which the compound is used.

Comparison with Similar Compounds

1-ethyl-6-methyl-7-(pyridin-2-yl)-1H-imidazo[1,2-b]pyrazole can be compared with other similar compounds, such as:

  • 1-ethyl-6-methyl-1H-imidazo[1,2-b]pyrazole: Lacks the pyridin-2-yl group.

  • 1-ethyl-7-(pyridin-2-yl)-1H-imidazo[1,2-b]pyrazole: Lacks the methyl group at the 6-position.

  • 6-methyl-7-(pyridin-2-yl)-1H-imidazo[1,2-b]pyrazole: Lacks the ethyl group at the 1-position.

Properties

IUPAC Name

1-ethyl-6-methyl-7-pyridin-2-ylimidazo[1,2-b]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4/c1-3-16-8-9-17-13(16)12(10(2)15-17)11-6-4-5-7-14-11/h4-9H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVZGITHIRWDJPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CN2C1=C(C(=N2)C)C3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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